![molecular formula C12H23NO3 B1376858 1-Boc-2-methoxy-azepane CAS No. 1257080-99-1](/img/structure/B1376858.png)
1-Boc-2-methoxy-azepane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Boc-2-methoxy-azepane consists of a seven-membered azepane ring with a methoxy group at the 2-position and a Boc group at the 1-position. The Boc group, also known as a tert-butyl carbamate group, is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis
1-Boc-2-methoxy-azepane is a synthetic organic compound. Specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Scientific Research Applications
Synthesis of Non-Fused N-Aryl Azepanes
1-Boc-2-methoxy-azepane: is a valuable intermediate in the synthesis of non-fused N-aryl azepane derivatives. These compounds have significant applications in synthetic chemistry due to their role as key intermediates. A practical methodology involving Pd/LA-catalyzed decarboxylation has been developed for the synthesis of these derivatives, which proceeds smoothly under mild conditions and results in highly functionalized azepanes .
Pharmaceutical Applications
Azepane derivatives, including those derived from 1-Boc-2-methoxy-azepane, are utilized in the pharmaceutical industry. For instance, they are used in the formal synthesis of Proheptazine , an opioid analgesic that produces effects such as analgesia and sedation. This highlights the compound’s relevance in the development of novel therapeutic agents .
Inhibitors and Antidiabetics
In biological applications, azepane derivatives serve as novel inhibitors and antidiabetics. Their unique structure allows them to interact with biological targets, potentially leading to the development of new treatments for various diseases .
Anticancer Agents
The structural framework of azepanes, including those synthesized from 1-Boc-2-methoxy-azepane, is explored for anticancer properties. Researchers investigate these compounds for their potential to inhibit cancer cell growth and proliferation .
DNA Binding Reagents
Azepane derivatives are also studied for their DNA binding capabilities. This application is crucial for understanding DNA-protein interactions and could be pivotal in the field of genetics and molecular biology .
DFT Calculations and Reaction Insights
1-Boc-2-methoxy-azepane is used in research involving Density Functional Theory (DFT) calculations to gain insights into reaction pathways. These studies can reveal the details of chemical reactions and the origin of specific annulation processes, which is essential for advancing synthetic methodologies .
properties
IUPAC Name |
tert-butyl 2-methoxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(13)15-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVLASJYFAZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142842 | |
Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methoxyazepane-1-carboxylate | |
CAS RN |
1257080-99-1 | |
Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257080-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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